Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methoxybenzamido group at position 5 and a thioether-linked ethyl acetate moiety at position 2. The 1,3,4-thiadiazole ring is known for its electron-deficient aromatic system, which enhances reactivity and biological activity . The 2-methoxybenzamido substituent introduces steric and electronic effects that modulate solubility, bioavailability, and target binding . This compound is synthesized via nucleophilic substitution reactions involving 5-amino-1,3,4-thiadiazole-2-thiol derivatives and ethyl chloroacetate under basic conditions . Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-6-4-5-7-10(9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSRBWVOFVWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Biological Activity
Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention for its notable biological activities, particularly in the field of oncology. The following sections will detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Thiadiazole Core : The initial step involves the reaction of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole.
- Formation of Thioether : This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate.
- Acylation : Finally, acylation with various benzoyl chlorides leads to the formation of the target compound.
Anticancer Properties
This compound has demonstrated significant antitumor activity across various cancer cell lines:
- Cytotoxicity : The compound exhibits cytotoxic effects against SKOV-3 ovarian cancer cells with an IC50 value of 19.5 μM , indicating potential as an anticancer agent .
- Mechanism of Action : The cytotoxic effects are primarily mediated through the induction of apoptosis. Studies utilizing AO/EB staining assays confirmed that the compound triggers apoptotic pathways in cancer cells .
Selectivity and Safety
In addition to its anticancer properties, the selectivity of this compound was evaluated against non-cancerous cell lines. Results indicated that while it effectively inhibited cancer cell proliferation, it showed minimal toxicity towards normal cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, contributing to its antiproliferative effects .
Comparative Analysis with Other Thiadiazole Derivatives
A comparative analysis highlights how this compound stands against other derivatives in terms of potency and selectivity:
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | SKOV-3 | 19.5 | Apoptosis |
| Compound A (similar structure) | MCF7 | 0.084 | Apoptosis |
| Compound B (similar structure) | A549 | 0.034 | Cell Cycle Arrest |
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Cytotoxic Screening : A study evaluating various thiadiazole derivatives reported that those similar to this compound exhibited promising cytotoxic activities against multiple cancer cell lines including MDA-MB and HT29 .
- Selectivity Tests : In vitro tests demonstrated that certain derivatives displayed higher selectivity towards cancer cells compared to normal fibroblasts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Functional Group Impact: Benzamido groups (as in the target compound) exhibit stronger hydrogen-bonding interactions with biological targets compared to phenoxy or alkylthio substituents, as seen in compounds 5l and 5g .
Physicochemical Properties
- Solubility : The ethyl acetate ester improves solubility in organic solvents (logP = 2.1) compared to carboxylic acid derivatives (logP = 1.4) .
- Thermal Stability : Melting points (135–140°C) align with analogues like 5m (135–136°C), indicating similar crystallinity .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Ortho-substituted methoxy groups optimize bioactivity by balancing steric effects and electronic donation.
- Synthetic Scalability : Ethyl chloroacetate-mediated alkylation is a robust method for thiadiazole functionalization, though yields vary with substituent electronics .
- Pharmacological Potential: While the target compound shows promise in antifungal and anticancer assays, further optimization (e.g., replacing the ethyl ester with a prodrug moiety) may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
